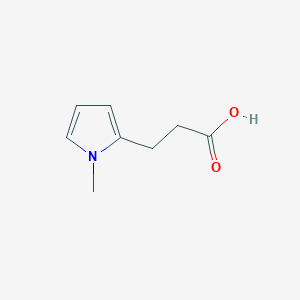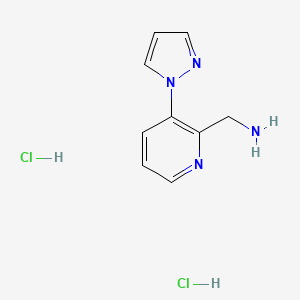
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as BFTU, is a chemical compound with potential applications in scientific research. BFTU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Radical Ligands and Redox Reactions
Compounds with furan and thiophene units, such as "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea," are being explored for their redox-active ligand capabilities. These compounds can facilitate the development of novel redox reactions, both stoichiometric and catalytic, by acting as nontraditional ligands for metal centers. The selective deprotonation and oxidation of these ligands yield neutral radicals, which are studied for their electronic properties and potential in enhancing redox reaction mechanisms (Curcio et al., 2018).
Cyclodextrin Complexation
The structural features of "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" lend themselves to complexation with cyclodextrins. This interaction has been explored to understand the self-assembly mechanisms of molecular devices, offering insights into the dynamics of photoisomerization within these complexes. Such studies contribute to the development of molecular devices based on the specific binding and isomerization properties of these compounds (Lock et al., 2004).
Synthesis of Heterocyclic Compounds
The molecule is also of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like benzothiazine and oxazine derivatives. The presence of furan and thiophene groups in the molecule facilitates the aza-Piancatelli rearrangement, leading to the formation of these heterocycles. Such reactions highlight the molecule's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).
Photooxygenation and Synthesis of γ-Hydroxybutenolides
The thiophenyl and furanyl groups in "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" are key to the photooxygenation process that leads to the synthesis of γ-hydroxybutenolides. This process, through a radical chain mechanism, highlights the molecule's role in the synthesis of complex organic compounds with potential applications in organic synthesis and drug development (Kotzabasaki et al., 2016).
Dye-Sensitized Solar Cells
Compounds with furan and thiophene linkers, similar to the structural elements of "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea," have been investigated for their application in dye-sensitized solar cells (DSSCs). The electronic properties of these linkers influence the efficiency of DSSCs, demonstrating the potential of such molecules in the development of renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-11-25-19-8-6-18(7-9-19)22-21(24)23(14-17-10-13-27-16-17)15-20-5-4-12-26-20/h4-10,12-13,16H,2-3,11,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNURXIJSVTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2609555.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)
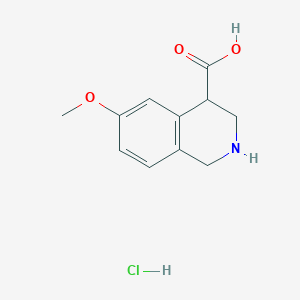
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)
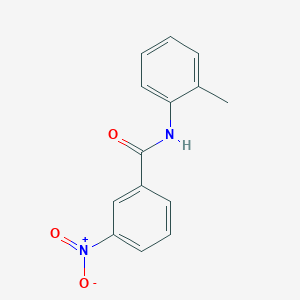
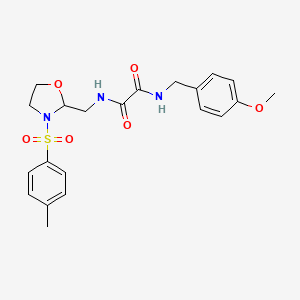

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)
